molecular formula C22H20ClN3O2S B308032 1-BUTYL-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

1-BUTYL-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B308032
M. Wt: 425.9 g/mol
InChI Key: JJIBUHATVABDNO-YFWHMSOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining indole, thiazolidine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring and the chlorophenyl group. Key reagents include butylamine, 4-chlorobenzaldehyde, and thiazolidine-4-one. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-Butyl-3-(4-chlorophenyl)urea: Shares the butyl and chlorophenyl groups but lacks the thiazolidine and indole moieties.

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have different substituents but share the indole core.

Uniqueness: 1-Butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20ClN3O2S/c1-3-4-13-26-17-8-6-5-7-16(17)18(20(26)27)19-21(28)25(2)22(29-19)24-15-11-9-14(23)10-12-15/h5-12H,3-4,13H2,1-2H3/b19-18-,24-22?

InChI Key

JJIBUHATVABDNO-YFWHMSOXSA-N

SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=C(C=C4)Cl)S3)C)C1=O

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=NC4=CC=C(C=C4)Cl)S3)C)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=C(C=C4)Cl)S3)C)C1=O

Origin of Product

United States

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